molecular formula C18H25N3O3S B2879732 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034574-52-0

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2879732
CAS No.: 2034574-52-0
M. Wt: 363.48
InChI Key: WKVIQGARICELSI-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a benzofuran moiety, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the propan-2-yl group. The imidazole ring is then synthesized and attached to the benzofuran moiety. Finally, the sulfonamide group is introduced under specific reaction conditions, such as the use of sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The benzofuran and imidazole rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide
  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide
  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide

Uniqueness

Compared to similar compounds, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups. The presence of both the benzofuran and imidazole rings, along with the sulfonamide group, provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-12(2)18-19-17(11-21(18)4)25(22,23)20-13(3)9-14-5-6-16-15(10-14)7-8-24-16/h5-6,10-13,20H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVIQGARICELSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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